molecular formula C7H14N2O3 B2689317 1,4-diazepan-5-one acetate CAS No. 190900-20-0; 34376-54-0

1,4-diazepan-5-one acetate

Cat. No.: B2689317
CAS No.: 190900-20-0; 34376-54-0
M. Wt: 174.2
InChI Key: WDCHTLQVOSCJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diazepan-5-one acetate is a chemical compound with the molecular formula C5H10N2O.C2H4O2. It is a cyclic ketone featuring a five-membered ring structure. This compound is known for its colorless and odorless nature and exhibits slight solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diazepan-5-one acetate can be synthesized through a convenient ‘one-pot’ method. This involves the use of NaHSO4.Al2O3 heterogeneous catalyst in dry media under microwave irradiation in solvent-free conditions. The catalyst can be recovered and reused up to four times after washing with ethyl acetate .

Industrial Production Methods

The industrial production of this compound typically involves the use of advanced flow platforms. These platforms allow for the continuous synthesis of the compound, ensuring high yields and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,4-Diazepan-5-one acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include catalytic HBr, DMSO, and ammonium acetate. The reactions are often carried out under mild conditions to ensure high yields .

Major Products Formed

The major products formed from these reactions include β-lactams, β-amino acids, and β-keto esters .

Scientific Research Applications

1,4-Diazepan-5-one acetate has several promising applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-diazepan-5-one acetate involves its interaction with specific enzymes, such as MAO and AChE, resulting in their inhibition. This inhibition can lead to various biochemical effects, although further research is needed to fully understand the underlying mechanisms .

Comparison with Similar Compounds

1,4-Diazepan-5-one acetate can be compared with other similar compounds, such as:

This compound stands out due to its unique structure and diverse applications in various fields of scientific research.

Properties

IUPAC Name

acetic acid;1,4-diazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.C2H4O2/c8-5-1-2-6-3-4-7-5;1-2(3)4/h6H,1-4H2,(H,7,8);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCHTLQVOSCJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CNCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Benzylhexahydro-(5H)-1,4-diazepine-5-one (1.5 g, 7.34 mmol) was dissolved in 12 mL of ethanol and 6 mL of acetic acid. After addition of 150 mg of 20% palladium hydroxide on carbon, the mixture was shaken under 40 psi of hydrogen for 4 h. The resulting mixture was centrifuged and the supernatant was filtered through a 0.45 micron membrane filter. The catalyst was washed with ethanol (3×10 mL), and the combined filtrate was concentrated in vacuo to give a yellow oil which began to crystallize. Swirling with 2 mL of methanol and 1 mL of ethyl acetate facilitated the crystallization, and evaporation of the solvent in vacuo gave 1.23 g (96%) of hexahydro-(5H)-1,4-diazepin-5-one acetic acid salt as light yellow crystals.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
150 mg
Type
catalyst
Reaction Step Four

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